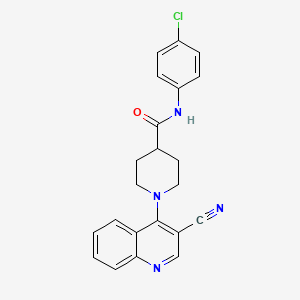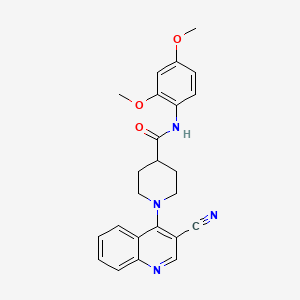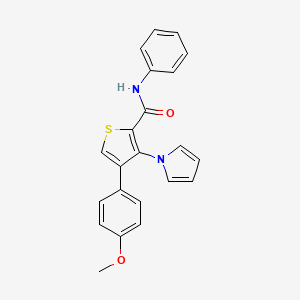
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide (NCPC) is a synthetic compound that has been used in a number of scientific research applications. NCPC has been used to study the physiological and biochemical effects of its mechanism of action, as well as its advantages and limitations for lab experiments.
科学研究应用
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been used in a number of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has also been used to study the effects of its metabolites on the central nervous system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been used to study the effects of its metabolites on the cardiovascular system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been used to study the effects of its metabolites on the endocrine system and its potential therapeutic applications.
作用机制
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is thought to act through a number of mechanisms. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is thought to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate receptor. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is also thought to act as an agonist at the 5-hydroxytryptamine (5-HT) receptor, a type of G-protein coupled receptor. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is also thought to act as an agonist at the alpha-1 adrenergic receptor, a type of G-protein coupled receptor.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been shown to have anticonvulsant and anxiolytic effects in animal models. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and anti-hyperalgesic effects in animal models. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has been shown to have neuroprotective effects in animal models of stroke. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has also been shown to have antidepressant effects in animal models.
实验室实验的优点和局限性
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has a number of advantages and limitations for lab experiments. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is relatively easy to synthesize, making it a convenient compound for lab experiments. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is also relatively stable, making it suitable for long-term storage in the laboratory. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide is also relatively non-toxic, making it safe to use in lab experiments. However, N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has a low solubility in water, making it difficult to dissolve in aqueous media.
未来方向
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide has potential for a number of future directions. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could be further studied to investigate its effects on the cardiovascular system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the endocrine system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the immune system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the gastrointestinal system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the reproductive system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the musculoskeletal system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the nervous system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the respiratory system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the integumentary system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the renal system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the endocrine system and its potential therapeutic applications. N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could also be studied to investigate its effects on the metabolic system and its potential therapeutic applications. Finally, N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide could be studied to investigate its potential as a drug delivery system.
合成方法
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide can be synthesized through a number of methods, including a three-step synthesis route. The first step involves the reaction of 4-chlorophenylmagnesium bromide with 3-cyanoquinoline in the presence of a catalytic amount of a base. This reaction yields an intermediate, which is then reacted with piperidine-4-carboxamide in the presence of a base to form N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide. The reaction is carried out in aqueous media at temperatures of around 80-100 °C.
属性
IUPAC Name |
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c23-17-5-7-18(8-6-17)26-22(28)15-9-11-27(12-10-15)21-16(13-24)14-25-20-4-2-1-3-19(20)21/h1-8,14-15H,9-12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXQFXLQSVNQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=NC4=CC=CC=C43)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(3-cyanoquinolin-4-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6580902.png)
![N-(2,5-difluorophenyl)-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6580910.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B6580915.png)

![1-(3-cyano-6-methylquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B6580927.png)
![2-{7-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl}-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B6580929.png)
![7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580936.png)
![5-[(4-chlorophenyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580946.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B6580949.png)
![7-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B6580956.png)
![1-ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6580967.png)


![7-(3,4-diethoxyphenyl)-3-[(pyridin-2-yl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6581004.png)